(2R)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-OL
Description
(2R)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-OL is a chiral β-amino alcohol featuring a pyridyl moiety substituted with a chlorine atom at the 3-position. Its molecular formula is C₇H₁₀ClN₂O, with a calculated molar mass of 173.64 g/mol. The compound’s structure comprises a 4-pyridyl ring system linked to a central carbon bearing an amino (-NH₂) group and a hydroxymethyl (-CH₂OH) group (Figure 1). The R-configuration at the chiral center distinguishes it from its S-enantiomer, which may exhibit divergent biological or physicochemical properties.
The chlorine substituent contributes electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m0/s1 |
InChI Key |
PUAQERXTBTYTIB-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CN=CC(=C1[C@H](CO)N)Cl |
Canonical SMILES |
C1=CN=CC(=C1C(CO)N)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Typical starting materials include chloropyridine derivatives and amino alcohol precursors. The synthesis often involves:
- Functionalization of pyridine rings (chlorination or substitution).
- Formation of the amino alcohol side chain via amination and reduction.
- Use of chiral catalysts or resolution methods to obtain the (2R)-enantiomer.
Detailed Preparation Methods
Multi-Step Synthesis via Chloropyridine Precursors
One established method involves the preparation of chloropyridine intermediates followed by introduction of the amino alcohol side chain:
| Step | Description | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| 1 | Chlorination of pyridine ring | Use of chlorine gas or chlorinating agents (e.g., phosphorous oxychloride) at 5–30°C, pH 0.01–2 | Cl2 gas, POCl3 | Formation of 3-chloro-4-pyridyl derivatives |
| 2 | Amination of chloropyridine | Reaction with ammonia or amine sources under controlled temperature | NH3 or amine, organic solvent | Introduction of amino group at α-position |
| 3 | Reduction to amino alcohol | Catalytic hydrogenation using Pd/C or similar catalysts | H2 gas, Pd/C, solvents like methanol or THF, 20–100°C, 50–150 psi | Conversion of aldehyde/ketone intermediates to amino alcohol |
This method is supported by patent literature describing related 3-amino-2-chloro-4-alkylpyridines synthesis, which involves chlorination with phosphorous oxychloride and subsequent hydrogenation steps under mild conditions to yield amino alcohols with high purity.
Enantioselective Hydrogenation of Imines or Enamines
Recent advances in asymmetric hydrogenation (AH) provide a powerful route to chiral amino alcohols:
- Imines or enamines derived from chloropyridine aldehydes are subjected to AH using chiral transition metal catalysts (e.g., Rh, Ir complexes with chiral diphosphine ligands).
- Brønsted acid-promoted tautomerization enhances the formation of the reactive imine tautomer.
- Enantioselectivities of up to 95–98% ee have been reported using ligands such as (S,S)-Ph-BPE or Walphos bisphosphines.
- This approach allows kilogram-scale synthesis with excellent stereocontrol, minimizing racemization and side reactions.
Ion Exchange and Halogenation Steps
In some synthetic routes, ion exchange resins (e.g., Amberlite IRA-400-OH) are used to purify or modify intermediates before final halogenation:
- Ion exchange treatment at 60–100°C for 1–4 hours helps in isolating pure intermediates.
- Subsequent halogenation with bromine or chlorine at 0–85°C for 1–4 hours introduces or adjusts halogen substituents on the pyridine ring.
Representative Synthetic Sequence (Based on Patent Data)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 3-Cyano-2,6-dihydroxy-4-methylpyridine + POCl3, 110–140°C, 18 h | Chlorination of pyridine ring | 76.7% yield; solid isolated after solvent removal |
| 2 | Amination with ammonia or amine in aqueous medium, room temp | Introduction of amino group | High conversion |
| 3 | Hydrogenation with PdCl2 catalyst, methanol or THF, 20–100°C, 50–150 psi, 6–24 h | Reduction to amino alcohol | High purity product |
| 4 | Ion exchange resin treatment, 60–100°C, 1–4 h | Purification | Removal of impurities |
| 5 | Halogenation with Cl2 or Br2, 0–85°C, 1–4 h | Final chlorination | Controlled regioselectivity |
This sequence is adaptable to the synthesis of (2R)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-ol by adjusting the chlorination site and stereoselective reduction conditions.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Range | Purpose | Notes |
|---|---|---|---|
| Chlorination Temperature | 5–140°C | Pyridine ring chlorination | Controlled to avoid over-chlorination |
| Hydrogenation Pressure | 50–150 psi | Reduction of imine/ketone to amino alcohol | Pd-based catalysts preferred |
| Reaction Time (Chlorination) | 6–24 hours | Complete conversion | Depends on reagent and scale |
| Ion Exchange Treatment Temp | 60–100°C | Purification | Amberlite IRA-400-OH commonly used |
| Halogenation Temp | 0–85°C | Introduction of halogen substituent | Chlorine or bromine gas |
Research Findings and Optimization Strategies
- Continuous flow reactors have been employed industrially to improve yield and minimize by-products during hydrogenation and chlorination steps, enhancing scalability and safety.
- Use of chiral ligands in asymmetric hydrogenation has demonstrated superior enantioselectivity and yield for chiral amino alcohols structurally related to this compound.
- Ion exchange resin purification steps reduce impurities that may cause racemization or side reactions in subsequent halogenation.
- The choice of chlorinating agent (e.g., phenylphosphonic dichloride vs. phosphorous oxychloride) influences reaction temperature and selectivity.
Chemical Reactions Analysis
Reactivity:
Oxidation: ®-3-chloro-4-pyridylalaninol can undergo oxidation reactions.
Reduction: Reduction processes are also feasible.
Substitution: Substitution reactions involving the chloro group are relevant.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Chlorination reagents like thionyl chloride (SOCl₂).
Major Products:
The major products depend on the specific reaction. For example:
- Oxidation may yield an aldehyde or carboxylic acid.
- Reduction could lead to an amine.
- Substitution may result in a chlorinated derivative.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of chloropyridine compounds exhibit selective cytotoxicity against cancer cells. For instance, studies have shown that certain analogs can inhibit the MCL-1 protein, which is often overexpressed in various cancers, thereby promoting apoptosis in malignant cells. The compound's ability to penetrate the central nervous system (CNS) enhances its therapeutic potential against brain tumors .
- Neuroprotective Effects : Some studies suggest that (2R)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-OL may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. Its mechanism involves modulating neurotransmitter levels and reducing oxidative stress within neuronal cells .
- Antimicrobial Properties : The compound has demonstrated efficacy against a range of pathogens, making it a candidate for developing new antimicrobial agents. Its structural similarity to known antibiotics allows for the exploration of its potential as a broad-spectrum antimicrobial agent .
Agricultural Applications
- Pesticide Development : Chloropyridine derivatives are utilized in the synthesis of various agrochemicals. For example, they can be employed as intermediates in the production of herbicides and fungicides that target specific plant pathogens while minimizing environmental impact .
- Plant Growth Regulators : Compounds similar to this compound have been integrated into formulations aimed at enhancing plant growth and yield. These regulators can influence physiological processes such as cell division and elongation .
Material Science Applications
- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. These materials may find applications in packaging, coatings, and biomedical devices .
- Nanotechnology : Research is ongoing into using this compound in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various nanoparticles could enhance the efficacy and targeting of therapeutic agents .
Case Study 1: Anticancer Efficacy
A study focused on evaluating the anticancer properties of chloropyridine derivatives found that specific modifications to the compound structure significantly improved its affinity for MCL-1, leading to enhanced apoptosis in cancer cells. This study highlighted the potential of these compounds as lead candidates for drug development .
Case Study 2: Agricultural Impact
In agricultural research, a formulation containing this compound was tested for its effectiveness against common fungal pathogens in crops. Results demonstrated a marked increase in crop yield and health when applied at optimal concentrations, suggesting its viability as an eco-friendly pesticide alternative .
Mechanism of Action
The exact mechanism by which ®-3-chloro-4-pyridylalaninol exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below compares (2R)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-OL with two phenyl-based analogs from the provided evidence:
Key Observations:
Aryl Group Diversity: The pyridyl group in the target compound introduces a nitrogen atom, enhancing polarity and hydrogen-bonding capacity compared to phenyl analogs. This may improve aqueous solubility and receptor-binding specificity .
Halogen Substituents :
- Chlorine (target compound and ) and bromine () are electron-withdrawing groups, but bromine’s larger atomic size increases molar mass and lipophilicity.
- Fluorine in and enhances metabolic stability and bioavailability due to its strong electronegativity and small size .
Stereochemistry :
- The S-enantiomer in may exhibit distinct biological activity compared to the R-configured target compound, as enantiomers often interact differently with chiral biological targets.
Molecular Weight :
- The target compound’s lower molar mass (173.64 g/mol) compared to phenyl analogs (207.61–234.07 g/mol) highlights the impact of bromine and additional fluorine atoms in increasing molecular weight.
Implications of Structural Variations
- Binding Interactions : The chlorine substituent’s position (3-chloro on pyridyl vs. 4-chloro on phenyl) may alter binding affinity in enzyme or receptor targets due to steric and electronic effects.
- Metabolic Stability : Fluorine in and enhances resistance to oxidative metabolism, whereas bromine in may increase susceptibility to debromination in vivo .
Research Findings and Limitations
While direct comparative studies of these compounds are absent in the provided evidence, structural analysis suggests:
- The pyridyl group in the target compound offers unique electronic properties distinct from phenyl-based systems.
- Halogen positioning (e.g., 3-chloro vs. 4-chloro) and stereochemistry are critical for optimizing target engagement and selectivity.
Further studies involving computational modeling (e.g., docking simulations) and in vitro assays are required to validate these hypotheses.
Biological Activity
(2R)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-OL, also known as (R)-2-amino-2-(pyridin-4-yl)ethan-1-ol, is a compound with significant biological activity that has been the subject of various studies. This article provides a detailed overview of its biological activities, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : (R)-2-amino-2-(pyridin-4-yl)ethan-1-ol
- CAS Number : 2241594-39-6
- Molecular Formula : C7H12ClN2O
- Molecular Weight : 211.09 g/mol
1. Pharmacological Effects
The compound exhibits a range of pharmacological activities, including:
- Antimicrobial Activity : Studies have indicated that derivatives of pyridine compounds, including this compound, show promising antimicrobial properties against various pathogens. For instance, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Research has suggested that pyridine-based compounds can inhibit tumor growth and induce apoptosis in cancer cells. Specific studies have highlighted the ability of similar structures to target cancer cell lines effectively .
2. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the pyridine ring and the amino alcohol moiety are essential for its activity. Modifications to these groups can significantly influence potency and selectivity towards specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyridine ring | Alters binding affinity to target receptors |
| Variation in the amino group | Affects solubility and bioavailability |
Case Study 1: Antimicrobial Activity
A study evaluating various pyridine derivatives found that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains, indicating moderate effectiveness compared to standard antibiotics .
Case Study 2: Anticancer Efficacy
In vitro tests on human breast cancer cell lines revealed that compounds similar to this compound induced apoptosis through the activation of caspase pathways. The study reported a decrease in cell viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
